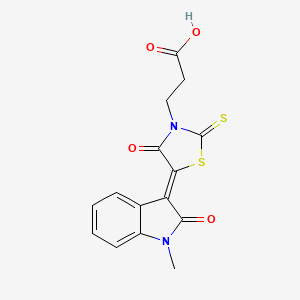

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQDZFOBJOYSFA-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic synthesis processes. Key steps may include:

Formation of the indolinone core: : Starting from an appropriate aniline derivative, intramolecular cyclization reactions can be employed under acidic or basic conditions.

Thioxothiazolidine ring construction: : Reaction of intermediates with thiourea or equivalent sulfur-donating reagents under controlled conditions.

Linkage via propanoic acid chain: : Final coupling with a propanoic acid derivative under dehydration conditions to yield the target compound.

Industrial Production Methods

While specific details of large-scale industrial production are proprietary, it generally mirrors laboratory synthesis with optimization for yield, purity, and cost-effectiveness. Use of catalysts, efficient solvent systems, and continuous processing methods are typical features.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can undergo oxidative transformations, leading to sulfoxides or sulfone derivatives.

Reduction: : Reductive amination or hydrogenation may modify the functional groups, impacting its biological activity.

Substitution: : Electrophilic or nucleophilic substitution reactions are feasible at different sites of the molecule.

Common Reagents and Conditions

Oxidation: : Use of hydrogen peroxide, potassium permanganate.

Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH4).

Substitution: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles like amines or alcohols.

Major Products

Sulfone derivatives from oxidation.

Alkylated or aminated compounds from substitution reactions.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cancer Type | Cell Line | GI50 (µM) |

|---|---|---|

| Leukemia | MOLT-4 | <0.01 |

| Colon Cancer | SW-620 | <0.02 |

| CNS Cancer | SF-539 | <0.01 |

| Melanoma | SK-MEL-5 | <0.01 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound demonstrates significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular environments, which is crucial for preventing cellular damage associated with various diseases .

Synthetic Routes

The synthesis of 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves several steps:

- Formation of the Indole Intermediate : The initial step often includes the condensation of 1-methyl-2-oxoindole with thiosemicarbazide.

- Cyclization : This intermediate undergoes cyclization with α-haloketones to form the thiazolidine ring.

- Carboxylation : Finally, the propanoic acid group is introduced via a carboxylation reaction.

This multi-step synthesis can be optimized for industrial production by employing continuous flow reactors and high-throughput screening methods .

Potential Therapeutic Applications

Given its diverse biological activities, 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid holds promise for several therapeutic applications:

Cancer Therapy

Due to its cytotoxic effects on cancer cells, further development could lead to novel anticancer drugs targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Treatments

Its effectiveness against bacteria suggests potential use in treating infections caused by resistant strains, particularly in an era of increasing antibiotic resistance.

Antioxidant Supplementation

The antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress-related diseases such as cardiovascular diseases and neurodegenerative disorders .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its action mechanism may involve binding to active sites, thereby inhibiting or modulating the activity of the target molecules. Pathways influenced by this compound could include enzymatic cascades or receptor-mediated signaling pathways.

Comparison with Similar Compounds

Indole/Indolinone-Based Analogues

- Les-6614: (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Key Differences: Replaces the 1-methyl-2-oxoindolin-3-ylidene group with an indole-3-ylmethylene moiety. Properties: Lower melting point (exact value unspecified), moderate antifungal activity, and immunomodulatory effects (e.g., increased CD3+ and CD8+ T-lymphocytes) . Targets: Lysosomal protective protein and PPAR-γ predicted via SwissTargetPrediction .

- FX1: (Z)-3-(5-(5-Chloro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Key Differences: Incorporates a 5-chloro substituent on the indolinone ring.

Pyrazole/Benzimidazole Hybrids

- Compound 13g: (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid Key Differences: Features a 4-nitrophenyl-substituted pyrazole ring and a phenylpropanoic acid chain. Properties: Melting point 90–92°C; IR peaks at 1702 cm⁻¹ (C=O) and 1529 cm⁻¹ (C=C); moderate yield (67%) .

- Compound 13l: (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic acid Key Differences: Contains a 3,5-difluorophenyl group and indole side chain. Properties: Higher melting point (120–122°C) due to fluorine’s electronegativity; 83% yield .

Benzylidene and Aryl-Substituted Derivatives

- Compound 4e: 3-[(5Z)-4-Oxo-{5-[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl]propanoic acid Key Differences: Includes a phenylethoxybenzylidene group. Properties: Synthesized via Knoevenagel condensation; ADMET parameters suggest improved solubility over unsubstituted analogs .

Pharmacokinetic and ADMET Profiles

- Target Compound: Computational models predict moderate solubility (LogP ≈ 2.5) and intestinal absorption (HIA >70%) due to the propanoic acid moiety .

- Les-6614 : Poor aqueous solubility (requires DMSO for dissolution) but favorable BBB permeability (SwissADME prediction) .

- Fluorinated Derivatives (e.g., 13l): Increased metabolic stability due to C-F bonds, as evidenced by prolonged half-life in microsomal assays .

Biological Activity

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Molecular Formula: C19H12N2O4S2

Molecular Weight: 396.44 g/mol

CAS Number: 306322-09-8

The compound contains a thiazolidinone ring fused with an indole structure, which is crucial for its biological activity. The unique combination of these moieties contributes to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the compound . A significant study demonstrated that similar compounds exhibited antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | MIC (μM) | MBC (μM) |

|---|---|---|---|

| Compound 5d | Staphylococcus aureus | 37.9–113.8 | 57.8–118.3 |

| Compound 5g | Escherichia coli | 45.0–120.0 | 60.0–130.0 |

| Compound 5k | Pseudomonas aeruginosa | 50.0–100.0 | 70.0–140.0 |

The study indicated that the compound 5d , structurally related to our compound of interest, showed promising antibacterial activity superior to standard antibiotics like ampicillin and streptomycin . The most susceptible bacteria were found to be S. aureus, while Listeria monocytogenes showed higher resistance .

Anticancer Activity

Beyond antimicrobial properties, compounds featuring the thiazolidinone core have been investigated for their anticancer effects. Research has indicated potential cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a cytotoxicity study conducted on human normal fetal lung fibroblast MRC-5 cells, several derivatives were tested at concentrations ranging from to . The results demonstrated that all tested compounds maintained cell viability above 91%, indicating low cytotoxicity at these concentrations .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The thiazolidinone ring is known for its role as an inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .

Structure-Activity Relationship (SAR)

The efficacy of the compound is influenced by structural modifications:

- Indole Fragment : The presence of the indole moiety enhances antimicrobial activity.

- Thiazolidinone Core : Variations in substituents on this core can significantly alter potency against specific bacterial strains and cancer cells .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Hydroxy Group | Increased antibacterial activity |

| Removal of Fluorine Substituent | Decreased activity |

| Substitution with Benzoic Acid | Moderate reduction in effectiveness |

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via a condensation reaction between 3-formyl-1H-indole-2-carboxylic acid derivatives and 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid. A typical procedure involves refluxing equimolar amounts of the aldehyde and thiazolidinone precursor in acetic acid with sodium acetate as a catalyst (3–5 hours). The precipitate is filtered, washed, and recrystallized from acetic acid or acetic acid-DMF mixtures . Optimization of reaction time and molar ratios can improve yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms tautomeric forms (e.g., indolinone vs. enolic structures) and substituent positions. Aromatic protons appear in the δ 6.8–8.4 ppm range, while methyl groups resonate at δ ~3.5–3.8 ppm .

- ESI-MS : Validates molecular weight (e.g., [M-H]⁻ peak at m/z 503.2) .

- Elemental analysis : Ensures purity (>98%) via C/H/N/S/O ratios .

Q. What in vitro assays are used to evaluate its anticancer activity?

Standard assays include:

- MTT/PrestoBlue : Cell viability tests on cancer lines (e.g., HepG2, MCF-7).

- Apoptosis assays : Flow cytometry with Annexin V/PI staining.

- Target inhibition : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .

- Dose-response curves : IC₅₀ values are calculated using non-linear regression models .

Q. How is purity ensured post-synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and methanol/water gradients .

- TLC : Silica gel plates using ethyl acetate/hexane (1:1) as mobile phase .

- Recrystallization : Acetic acid or methanol solvents remove unreacted precursors .

Advanced Research Questions

Q. How do tautomeric forms affect characterization?

The compound exists in equilibrium between keto-enol and thione-thiol forms, which alter NMR and IR spectra. Strategies include:

- Variable-temperature NMR : Observes shifts in proton signals (e.g., NH or enolic OH) .

- Computational modeling : DFT calculations predict dominant tautomers in solution .

- Deuterium exchange : Identifies labile protons (e.g., NH in indole) .

Q. What strategies optimize reaction yield during synthesis?

- Catalyst screening : Sodium acetate vs. piperidine for aldol condensation .

- Solvent optimization : Polar aprotic solvents (DMF) enhance solubility of intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

- Computational design : Reaction path searches using quantum chemistry narrow optimal conditions .

Q. How to design derivatives to improve solubility without losing bioactivity?

- PEGylation : Introduce polyethylene glycol chains to the propanoic acid moiety.

- Amino acid conjugation : Link to lysine or arginine via amide bonds to enhance hydrophilicity .

- SAR studies : Replace the 1-methylindolinone with bulkier groups (e.g., trifluoromethyl) to balance logP values .

Q. How to resolve discrepancies in biological activity data between studies?

- Purity validation : Re-analyze compounds via HPLC and elemental analysis to rule out impurities .

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times .

- Solvent controls : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational methods predict the compound’s reactivity?

- Reaction path searches : Quantum chemical methods (e.g., DFT) model transition states and intermediates .

- Machine learning : Train models on existing thiazolidinone reaction datasets to predict optimal conditions .

- Molecular docking : Identify binding poses with target proteins (e.g., Bcl-2) for mechanism validation .

Q. How to determine stability under various storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.